(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
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Overview
Description
(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Radioligand Development for PET Imaging
The synthesis and evaluation of novel quinoline-2-carboxamide derivatives, including carbon-11 labeled variants, have been explored for their potential as radioligands. These compounds show promise for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET) (Matarrese et al., 2001).
Anticancer Agents
A series of 11-oxo-11H-indeno[1,2-b]quinolines, which have structural similarities to the compound , have been studied for their cytotoxicity. The positioning of the carboxamide side chain in these compounds significantly impacts their effectiveness as cytotoxic agents, indicating potential applications in cancer treatment (Deady et al., 2001).
CFTR Potentiator for Cystic Fibrosis
Quinolinone-3-carboxamide derivatives have been identified as potent and orally bioavailable CFTR potentiators. One such compound, VX-770 (ivacaftor), has been approved by the FDA for treating cystic fibrosis patients carrying specific mutations (Hadida et al., 2014).
Synthesis of Functionalized Quinolines
The carbodiimide thermolysis process has been used to produce functionalized quinolines, including indolo[2,3-b]quinolines. These compounds could have various applications in medicinal chemistry and organic synthesis (Shi et al., 1999).
Synthesis and Photochemistry of Quinoline Analogs
The synthesis and photochemical properties of quinoline analogs have been explored, revealing potential applications in the field of photochromic materials (Moerdyk et al., 2009).
Development of Catalysis in Organic Chemistry
Quinoline-based compounds have been synthesized and characterized for their potential in catalyzing various chemical reactions, including the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).
Properties
Molecular Formula |
C23H36N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15+,16-,17-,18-,22+,23-/m1/s1 |
InChI Key |
DBEPLOCGEIEOCV-CSSSSBCVSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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